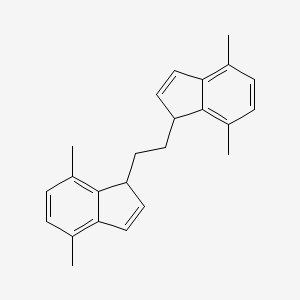
Trihydroxytellanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydroxytellanium is a chemical compound with the molecular formula Te(OH)₃ It is an organotellurium compound that features three hydroxyl groups attached to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihydroxytellanium can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with water under controlled conditions. The reaction proceeds as follows:
TeCl4+3H2O→Te(OH)3+3HCl
Another method involves the hydrolysis of tellurium dioxide (TeO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield this compound:
TeO2+2H2O+2HCl→Te(OH)3+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tellurium tetrachloride or tellurium dioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Trihydroxytellanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form telluric acid (H₆TeO₆) under strong oxidizing conditions.
Reduction: It can be reduced to elemental tellurium using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Telluric acid (H₆TeO₆)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituent introduced.
Scientific Research Applications
Trihydroxytellanium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which trihydroxytellanium exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tellurium atom can participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- Tellurium dioxide (TeO₂)
- Tellurium tetrachloride (TeCl₄)
- Telluric acid (H₆TeO₆)
Uniqueness
Trihydroxytellanium is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to other tellurium compounds
Properties
CAS No. |
129466-35-9 |
|---|---|
Molecular Formula |
H3O3Te+ |
Molecular Weight |
178.6 g/mol |
IUPAC Name |
trihydroxytellanium |
InChI |
InChI=1S/H3O3Te/c1-4(2)3/h1-3H/q+1 |
InChI Key |
FTOPEHOPPBBZBS-UHFFFAOYSA-N |
Canonical SMILES |
O[Te+](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
